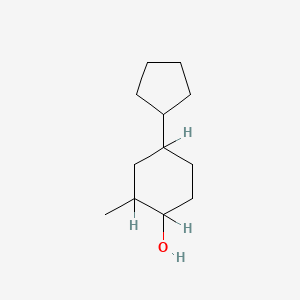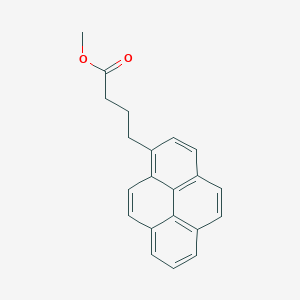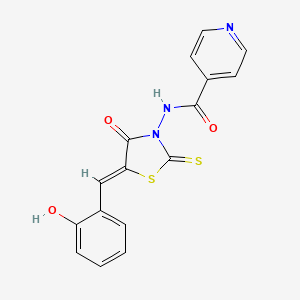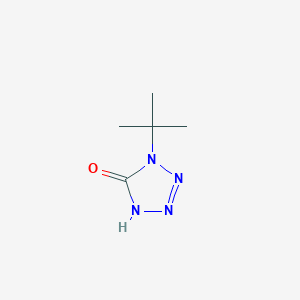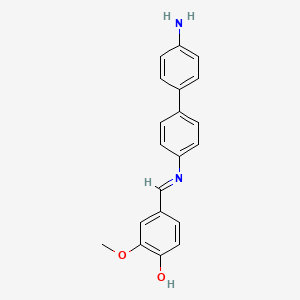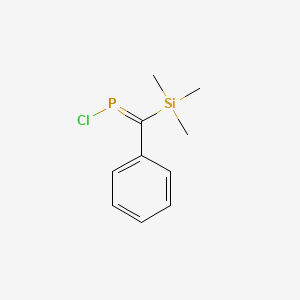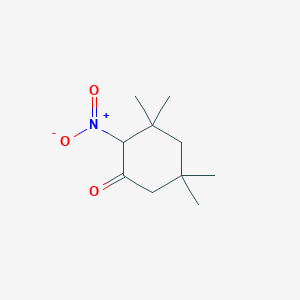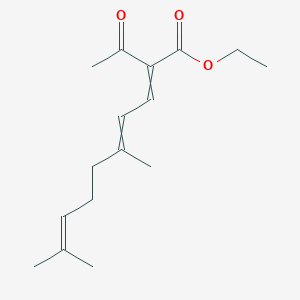
Ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienoate is an organic compound with the molecular formula C14H22O3 It is a derivative of decatrienoic acid and is characterized by the presence of an ethyl ester group, an acetyl group, and three conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienoate typically involves the esterification of 2-acetyl-5,9-dimethyldeca-2,4,8-trienoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetyl group under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated esters.
Substitution: Formation of substituted esters with various functional groups.
Scientific Research Applications
Ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, bind to receptors, and influence cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienal: Similar structure but with an aldehyde group instead of an ester group.
Ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienone: Similar structure but with a ketone group instead of an ester group.
Ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienol: Similar structure but with an alcohol group instead of an ester group.
Uniqueness
Ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienoate is unique due to its specific combination of functional groups and conjugated double bonds, which confer distinct chemical and biological properties
Properties
CAS No. |
69537-77-5 |
|---|---|
Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienoate |
InChI |
InChI=1S/C16H24O3/c1-6-19-16(18)15(14(5)17)11-10-13(4)9-7-8-12(2)3/h8,10-11H,6-7,9H2,1-5H3 |
InChI Key |
KMRBBIRQDLELHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC=C(C)CCC=C(C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


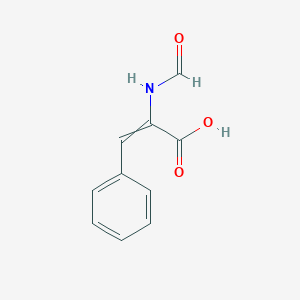
![hydrogen sulfate;3-[N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile](/img/structure/B14458086.png)

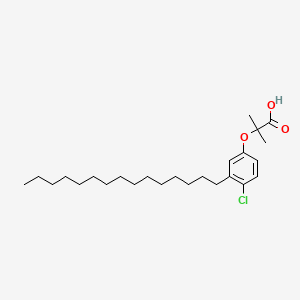
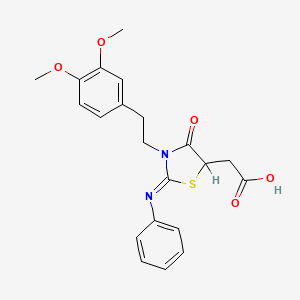
![2-[2-(4-Butoxyphenyl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole](/img/structure/B14458102.png)
